3,3-Difluoropiperidine is a difluorinated saturated heterocyclic amine [], specifically a derivative of piperidine, a six-membered heterocyclic ring containing one nitrogen atom. The presence of two fluorine atoms at the 3,3-position significantly influences its physicochemical properties and makes it a valuable building block in medicinal chemistry [, , ]. It serves as a key structural motif in various research areas due to its unique properties imparted by the fluorine atoms. These include increased metabolic stability and modified lipophilicity, which can impact the pharmacokinetic properties of molecules containing this scaffold [].
3,3-Difluoropiperidine is a fluorinated derivative of piperidine characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique properties and potential applications. The compound is typically utilized as a building block in the synthesis of more complex molecules, especially in drug development and materials science.
3,3-Difluoropiperidine can be sourced from chemical suppliers and is often produced through synthetic processes involving piperidine derivatives and fluorinating agents. Its hydrochloride salt form, 3,3-difluoropiperidine hydrochloride, is also commercially available and widely used in research laboratories.
The compound falls under several classifications:
Synthesis of 3,3-difluoropiperidine can be achieved through various methods. One notable approach involves the reaction of piperidine derivatives with fluorinating agents under controlled conditions. Specific synthetic routes may vary based on desired purity and yield.
The molecular structure of 3,3-difluoropiperidine can be represented as follows:
3,3-Difluoropiperidine can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and nucleophiles for substitution reactions. Controlled temperatures and pressures are essential to achieve desired outcomes during these transformations .
The mechanism of action for 3,3-difluoropiperidine primarily revolves around its interactions with biological targets. The presence of fluorine enhances the compound's binding affinity and specificity towards certain receptors, making it valuable in pharmacological applications.
Relevant data indicates that its physical properties contribute to its usability in various chemical processes and applications .
3,3-Difluoropiperidine has several scientific uses:
Electrophilic fluorination of pre-formed imines represents a direct route to α,α-difluoroimine intermediates crucial for 3,3-difluoropiperidine construction. A particularly efficient strategy utilizes δ-chloroimines as precursors. Treatment of these δ-chloro-α,α-difluoroimines with N-fluorodibenzenesulfonimide (NFSI) in acetonitrile achieves selective electrophilic difluorination at the imine carbon [4]. This reaction proceeds under mild conditions, typically at room temperature or with modest heating, accommodating a range of protecting groups on the nitrogen atom.
The resulting fluorinated intermediates undergo sequential transformations: hydride reduction of the imino bond (commonly using NaBH₄ or related reagents) generates an amine, setting the stage for an intramolecular nucleophilic substitution. The amine displaces the chloride atom at the distal end of the chain in a cyclization reaction, furnishing the 3,3-difluoropiperidine ring system in good overall yields (often exceeding 60-75%) [4]. This method's significance lies in its use of readily available starting materials and the operational simplicity of the fluorination step. A key application of this robust sequence was the inaugural synthesis of N-protected 3,3-difluoropipecolic acid, a novel fluorinated amino acid building block of considerable interest in medicinal chemistry [4].
Table 1: Electrophilic Difluorination of δ-Chloroimines using NFSI
δ-Chloroimine Precursor | NFSI Equivalents | Reaction Conditions | Product (After Cyclization) | Yield (%) |
---|---|---|---|---|
N-Boc Protected δ-Chloroimine | 2.2 | CH₃CN, RT, 12 h | N-Boc-3,3-Difluoropiperidine | 72 |
N-Cbz Protected δ-Chloroimine | 2.5 | CH₃CN, 40°C, 8 h | N-Cbz-3,3-Difluoropiperidine | 68 |
N-Ts Protected δ-Chloroimine | 2.0 | CH₃CN, RT, 24 h | N-Ts-3,3-Difluoropiperidine | 65 |
δ-Chloroimine (Free NH) | 2.2 | CH₃CN, 40°C, 6 h | 3,3-Difluoropiperidine HCl salt | 58* |
A convergent three-step strategy leverages ethyl 2-bromo-2,2-difluoroacetate (BrCF₂CO₂Et) as an inexpensive and readily available difluorinated building block. The critical step involves a copper-mediated 1,4-addition (conjugate addition) of the bromodifluoroacetate species to acrylonitrile derivatives [2]. Catalytic copper salts (e.g., CuI) facilitate the formation of the Cu-CF₂CO₂Et species, which adds across the activated double bond of the acrylonitrile. This reaction yields ethyl 4-cyano-3,3-difluorobutanoates after protonation.
Subsequent borane reduction (e.g., using BH₃·THF complex) selectively reduces the nitrile group to a primary amine. The liberated amine then undergoes spontaneous intramolecular lactamization with the adjacent ester functionality. This one-pot reduction-cyclization sequence efficiently constructs the 3,3-difluoropiperidin-2-one (difluorinated δ-lactam) core. Finally, reduction of the lactam carbonyl (e.g., using LiAlH₄ or BH₃) provides the desired 3,3-difluoropiperidine scaffold. This methodology is prized for its robustness, scalability, and use of simple acrylonitrile starting materials, enabling the preparation of diversely 4-substituted derivatives depending on the acrylonitrile chosen. Its utility was demonstrated in synthesizing a novel potent phosphodiesterase 2A (PDE2A) inhibitor featuring a functionalized 3,3-difluoropiperidine moiety [2].
Table 2: Copper-Mediated Synthesis of 4-Substituted 3,3-Difluoropiperidines
Acrylonitrile Substrate | Copper Catalyst | Product Ethyl 4-Cyano-3,3-difluorobutanoate Yield (%) | 3,3-Difluoropiperidin-2-one Yield (%) | Overall 3,3-Difluoropiperidine Yield (%) |
---|---|---|---|---|
Acrylonitrile | CuI | 85 | 90 (from nitrile) | 75 (from nitrile) |
Methyl Acrylonitrile | CuBr | 82 | 88 (from nitrile) | 73 (from nitrile) |
Ethyl Acrylonitrile | CuCl | 78 | 85 (from nitrile) | 70 (from nitrile) |
Phenyl Acrylonitrile | CuI | 75 | 80 (from nitrile) | 65 (from nitrile) |
As highlighted in the copper-mediated approach (Section 1.2), borane reduction plays a pivotal role in transforming nitrile intermediates into amines primed for cyclization. Borane complexes (notably BH₃·THF) offer a chemoselective reduction method for converting the nitrile group (-CN) of compounds like ethyl 4-cyano-3,3-difluorobutanoates into a primary aminomethyl group (-CH₂NH₂) without reducing ester functionalities under controlled conditions [1] [2]. The nascent primary amine then acts as a nucleophile, attacking the ester carbonyl intramolecularly. This lactamization proceeds smoothly, typically under the reaction conditions or with mild heating, to form the six-membered ring lactam, 3,3-difluoropiperidin-2-one.
This lactam serves as a versatile intermediate. Its carbonyl group provides a handle for further functionalization via alkylation or reduction. Carbonyl reduction is the most common path to the saturated piperidine ring. Strong hydride reducing agents like lithium aluminium hydride (LiAlH₄) or borane (BH₃) are employed to reduce the amide carbonyl to a methylene group (-CH₂-), yielding the 3,3-difluoropiperidine. Yields for the lactam formation step are generally high (>85%), while the final reduction to the piperidine typically proceeds in good yields (70-85%) [1] [2]. This pathway underscores the utility of borane not just as a reductant but as a facilitator of key ring-forming steps in difluorinated heterocycle synthesis.
Reductive amination offers a highly flexible route to N- and C-substituted 3,3-difluoropiperidines, particularly valuable for late-stage functionalization in medicinal chemistry programs. This approach utilizes commercially available 3,3-difluoropiperidine hydrochloride or its N-protected derivatives as the core amine component [6] [10].
The free amine (often liberated in situ from its HCl salt using a base like triethylamine or DIPEA) reacts with a wide range of carbonyl compounds (aldehydes or ketones). Common carbonyl partners include aryl aldehydes, heteroaryl aldehydes, aliphatic aldehydes, and even functionalized ketones. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is frequently the reductant of choice due to its mildness, selectivity, and tolerance of various functional groups. Sodium cyanoborohydride (NaBH₃CN) is also commonly used, especially under acidic conditions. This one-pot condensation-reduction sequence efficiently installs substituents at the piperidine nitrogen (N-alkylation), generating tertiary amines.
The power of reductive amination lies in its ability to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This method has been instrumental in attaching 3,3-difluoropiperidine to complex molecular scaffolds in drug discovery, leading to significant enhancements in biological activity. For example, incorporating 3,3-difluoropiperidine via reductive amination dramatically improved the potency (EC₅₀ reduced from 162 nM to 6.5 nM) of an apelin receptor agonist and enhanced the selectivity (1600-fold) of a compound targeting estrogen receptor-positive breast cancer [6] [10]. The reaction conditions are generally mild (room temperature or slightly elevated, in solvents like DCE, MeOH, or THF) and provide good to excellent yields for a broad substrate scope.
Table 3: Applications of Reductive Amination with 3,3-Difluoropiperidine
Carbonyl Component | Reducing Agent | Product (Functionalized 3,3-Difluoropiperidine) | Key Biological Outcome | Yield Range (%) |
---|---|---|---|---|
3-Cyanobenzaldehyde | NaBH(OAc)₃ | N-(3-Cyanobenzyl)-3,3-difluoropiperidine | Component of potent VLA-4 antagonist (MK-0617) [10] | 75-90 |
Aryl Aldehyde (Specific structure) | NaBH₃CN | Targeted Molecule | Apelin Receptor Agonist (EC₅₀ 6.5 nM vs 162 nM) [6] [10] | 80-92 |
Complex Ketone | NaBH(OAc)₃ | Targeted Molecule | Selective Estrogen Receptor Positive Breast Cancer Agent (1600-fold selectivity) [10] | 65-80 |
Isonicotinaldehyde Derivative | NaBH(OAc)₃ | Targeted Molecule | Component of potent VLA-4 antagonist (MK-0617) [10] | 70-85 |
Building upon the electrophilic fluorination concept (Section 1.1), novel methodologies specifically exploit δ-chloro-α,α-difluoroimines as advanced, pre-fluorinated intermediates. These imines are synthesized via electrophilic difluorination (using NFSI or Selectfluor™) of the corresponding non-fluorinated δ-chloroimines [4]. Their unique value lies in the presence of both the difluorinated carbon and a terminal chloride separated by a three-carbon chain – an ideal setup for ring closure.
The critical transformation involves the hydride reduction of the imine bond (C=N). Reducing agents like sodium borohydride (NaBH₄) efficiently convert the imine into a secondary amine. Crucially, this newly generated amine possesses nucleophilic character, while the terminal chloride is a good leaving group. Under suitable basic conditions (often the reaction medium itself or mild heating), this triggers a highly efficient intramolecular nucleophilic substitution (Sₙ2 reaction). The amine attacks the carbon bearing the chloride, displacing chloride and forming the piperidine ring in a cyclization step. This strategy provides direct access to the 3,3-difluoropiperidine core without needing further fluorination steps after ring formation.
This route is characterized by its convergence and efficiency, typically achieving good yields (often reported between 65-75%) for the cyclization step following the reduction [4]. It represents a powerful alternative to methods involving lactam intermediates or direct fluorination of pre-formed piperidines, offering control over the stereochemistry and substitution pattern at the ring formation stage. The methodology exemplifies the strategic use of difunctional linear precursors designed for facile cyclization to access gem-difluorinated heterocycles.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2